Sodium decane-1-sulfonate

Catalog No.
S610096
CAS No.
13419-61-9
M.F
C10H22NaO3S
M. Wt
245.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium decane-1-sulfonate

CAS Number

13419-61-9

Product Name

Sodium decane-1-sulfonate

IUPAC Name

sodium;decane-1-sulfonate

Molecular Formula

C10H22NaO3S

Molecular Weight

245.34 g/mol

InChI

InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13);

InChI Key

SBNUEVPRRHCPNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate;

Canonical SMILES

CCCCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

High-Performance Liquid Chromatography (HPLC) Analysis

Sodium decane-1-sulfonate acts as an ion-pairing reagent in HPLC: . It improves the separation and resolution of positively charged analytes, such as peptides and proteins, by forming ionic pairs with them. This enhances their retention time and detection sensitivity in HPLC analysis [, ].

Organic Small Molecule Analysis

Sodium decane-1-sulfonate finds application in the analysis of organic small molecules by HPLC and ion-pair liquid chromatography []. Its anionic sulfonate group facilitates the separation of positively charged analytes, similar to its role in analyzing peptides and proteins.

Studying Interactions with Other Molecules

Research studies have employed sodium decane-1-sulfonate to investigate interactions between various molecules. For instance, some studies have explored its interactions with hydroxypropylmethylcellulose, a commonly used polymer [].

Sodium decane-1-sulfonate, also known as sodium 1-decanesulfonate, is an organic compound with the chemical formula C₁₀H₂₁NaO₃S and a molar mass of 244.33 g/mol. It appears as a white powder and is soluble in water at a concentration of approximately 0.05 g/mL . This compound is classified as an anionic surfactant and is primarily used in various chemical synthesis applications.

The primary function of SDS in research is based on its ability to form micelles in aqueous solutions. Micelles are spherical aggregates formed by the self-assembly of SDS molecules. The hydrophilic head groups face outwards towards the water, while the hydrophobic tails cluster inwards. This property allows SDS to solubilize hydrophobic molecules and particles by incorporating them into the micelle core [].

Applications in Research

  • Membrane Protein Research: SDS is widely used to solubilize and denature membrane proteins, allowing their extraction, purification, and characterization by techniques like electrophoresis [, ].
  • Nanoparticle Synthesis: SDS can act as a capping agent during nanoparticle synthesis, controlling their size and stability [].
  • Chromatographic Techniques: SDS finds use as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating charged molecules [].
  • Cell Lysis: In some cases, SDS can be used to lyse (break open) cells, releasing their contents for further analysis [].
, notably:

  • Suzuki Coupling Reaction: It acts as a base in coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Ion-Pair Formation: The compound can form ion pairs with cationic species, which can be useful in chromatography and other analytical techniques .
  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis, releasing decanesulfonic acid and sodium ions.

Sodium decane-1-sulfonate exhibits low toxicity and is generally regarded as safe for use in biochemical applications. Its biological activity includes:

  • Surfactant Properties: It reduces surface tension in aqueous solutions, which can enhance the solubility of hydrophobic compounds .
  • Cell Membrane Interaction: Due to its surfactant nature, it may interact with cell membranes, influencing permeability and cellular uptake of various substances .

Sodium decane-1-sulfonate can be synthesized through several methods:

  • Sulfonation of Decane: Decane reacts with sulfur trioxide or chlorosulfonic acid to form decanesulfonic acid, which is then neutralized with sodium hydroxide or sodium carbonate to yield sodium decane-1-sulfonate.
  • Direct Neutralization: Decanesulfonic acid can be directly neutralized with sodium bicarbonate or sodium hydroxide in aqueous solution .

Sodium decane-1-sulfonate finds applications in various fields:

  • Chemical Synthesis: Used as a reagent in organic synthesis, particularly in coupling reactions.
  • Analytical Chemistry: Serves as an ion-associating reagent for high-performance liquid chromatography (HPLC) .
  • Surfactant: Utilized in formulations for detergents and cleaning products due to its surfactant properties .

Studies on the interactions of sodium decane-1-sulfonate focus on its role as a surfactant and its effects on biological systems. Research indicates that it can modulate the behavior of proteins and peptides in solution, potentially affecting their stability and activity during analytical procedures . Additionally, its interactions with various ions and small molecules have been explored to understand its role in complexation chemistry.

Sodium decane-1-sulfonate shares similarities with other sulfonates but has unique properties that distinguish it:

Compound NameChemical FormulaMolar Mass (g/mol)Unique Features
Sodium dodecyl sulfateC₁₂H₂₅NaO₄S288.38Stronger surfactant properties
Sodium octanesulfonateC₈H₁₈NaO₃S218.29Shorter carbon chain; less hydrophobic
Sodium hexadecyl sulfateC₁₆H₃₃NaO₄S342.48Higher molecular weight; more hydrophobic

Uniqueness of Sodium Decane-1-Sulfonate

Sodium decane-1-sulfonate's unique carbon chain length (ten carbon atoms) provides a balance between hydrophilicity and hydrophobicity, making it particularly effective for specific applications where moderate surfactant properties are required without excessive foaming or solubility issues.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.11873502 g/mol

Monoisotopic Mass

245.11873502 g/mol

Heavy Atom Count

15

UNII

XDV119KO2Q

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13419-61-9

Use Classification

Cosmetics -> Emulsifying; Surfactant

Dates

Modify: 2023-08-15

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